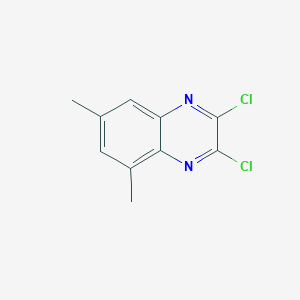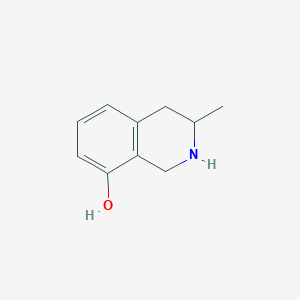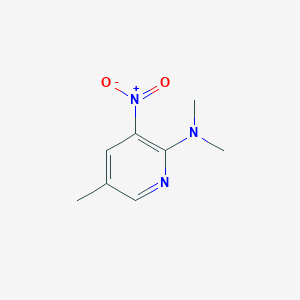
Enmein, 13-deoxy-19-hydroxy-, (19R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Enmein, 13-deoxy-19-hydroxy-, (19R)- involves multiple steps, typically starting from naturally occurring diterpenoids. The synthetic route often includes oxidation, reduction, and substitution reactions to modify the diterpenoid structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Enmein, 13-deoxy-19-hydroxy-, (19R)- is still under research and development. The focus is on developing scalable and cost-effective methods to produce this compound in large quantities. Current methods involve the extraction of precursor compounds from plant sources, followed by chemical modification .
Analyse Chemischer Reaktionen
Types of Reactions
Enmein, 13-deoxy-19-hydroxy-, (19R)- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions are typically modified diterpenoids with enhanced biological activity. These products are often tested for their efficacy in inhibiting cancer cell proliferation .
Wissenschaftliche Forschungsanwendungen
Enmein, 13-deoxy-19-hydroxy-, (19R)- has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing other biologically active compounds.
Biology: Studied for its effects on cell proliferation and apoptosis.
Medicine: Potential use in developing antitumor drugs due to its ability to inhibit cancer cell growth.
Industry: Research is ongoing to develop industrial-scale production methods for this compound.
Wirkmechanismus
The mechanism of action of Enmein, 13-deoxy-19-hydroxy-, (19R)- involves its interaction with specific molecular targets in cancer cells. It is believed to inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may involve the modulation of signaling pathways related to cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oridonin: Another diterpenoid with similar antitumor properties.
Forskolin: A diterpenoid known for its role in activating adenylate cyclase.
Plectranthin: A diterpenoid with potential anticancer activity.
Uniqueness
Enmein, 13-deoxy-19-hydroxy-, (19R)- stands out due to its specific structural modifications, which enhance its biological activity compared to other diterpenoids. Its unique ability to inhibit cancer cell proliferation makes it a promising candidate for further research and development in the field of antitumor drugs .
Eigenschaften
Molekularformel |
C20H26O6 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(1R,4S,8R,9R,12S,13S,16S,19R)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C20H26O6/c1-9-10-4-5-11-19-8-25-16(23)13(19)18(2,3)7-6-12(19)26-17(24)20(11,14(9)21)15(10)22/h10-13,15-16,22-23H,1,4-8H2,2-3H3/t10-,11-,12-,13+,15+,16+,19+,20-/m0/s1 |
InChI-Schlüssel |
CTIGXMGFKDJDRU-QLVGEYSLSA-N |
Isomerische SMILES |
CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5[C@H]([C@]4(C(=O)C5=C)C(=O)O2)O)C |
Kanonische SMILES |
CC1(CCC2C3(C1C(OC3)O)C4CCC5C(C4(C(=O)C5=C)C(=O)O2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13913487.png)
![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13913490.png)
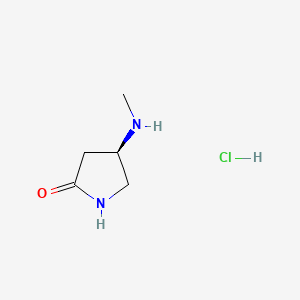
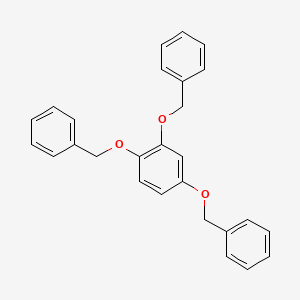

![Ethyl [(3-phenylpropyl)carbamoyl]formate](/img/structure/B13913519.png)
![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol](/img/structure/B13913523.png)
![Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13913530.png)
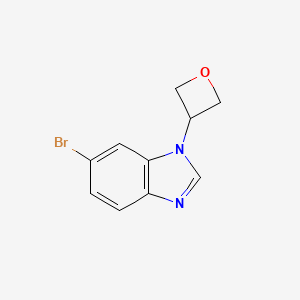
![3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13913541.png)

